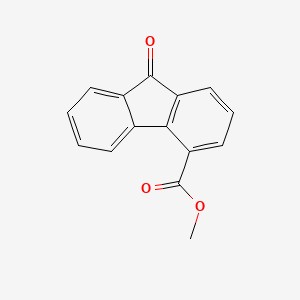

Methyl 9-oxo-9h-fluorene-4-carboxylate

Description

Significance of Fluorene-Based Chemical Compounds in Contemporary Organic and Materials Science Research

Fluorene (B118485), a polycyclic aromatic hydrocarbon, and its derivatives are cornerstones in modern organic and materials science. nih.gov Their rigid, planar, and highly conjugated π-electron system imparts unique photophysical and electronic properties, making them exceptional candidates for a wide array of applications. sci-hub.se A key feature of fluorene is its versatility in functionalization, particularly at the C2, C7, and C9 positions, which allows for the fine-tuning of its chemical and physical characteristics. sci-hub.se

In materials science, fluorene-based compounds are integral to the development of organic light-emitting diodes (OLEDs), where they are valued as efficient blue-light emitters and stable host materials. sci-hub.seresearchgate.net Their excellent charge transport properties and high photoluminescence quantum yields contribute to the performance and longevity of these devices. sci-hub.se Furthermore, their tunable band gaps make them suitable for use in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). researchgate.net

Academic Importance of Methyl 9-oxo-9H-fluorene-4-carboxylate within the Fluorene Scaffold Landscape

This compound is a derivative of 9-fluorenone (B1672902), the oxidized form of fluorene. The introduction of a ketone group at the C9 position and a methyl carboxylate group at the C4 position creates a molecule with distinct electronic properties, blending the characteristics of both fluorenone and a carboxylate ester. While specific, detailed research focusing solely on this compound is limited in widely available literature, its academic importance can be inferred from its role as a potential synthetic intermediate.

The parent compound, 9-fluorenone-4-carboxylic acid, is a known building block for creating more complex molecules, such as coordination polymers and metal-organic frameworks (MOFs). These materials have shown potential as fluorescent probes for detecting metal ions and for photocatalysis. nih.gov The ester, this compound, serves as a protected form of the carboxylic acid, which can be useful in multi-step syntheses where the reactivity of the carboxylic acid needs to be temporarily masked.

The synthesis of its parent acid has been documented, for instance, through the acid-catalyzed cyclization of diphenic acid. rsc.org The subsequent conversion to the methyl ester can be achieved through standard esterification procedures, such as the Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst.

Overview of Current Research Trajectories Involving Oxo-Fluorene Carboxylate Structures

Research involving oxo-fluorene (fluorenone) structures functionalized with carboxylate groups is an active area. These molecules are recognized as valuable intermediates and core structures for various functional materials and biologically active compounds.

One significant research trajectory is their use as ligands for coordination compounds. The fluorenone core provides a rigid platform and a conjugated system that can influence the photophysical properties of the resulting metal complexes, leading to materials with applications in sensing and catalysis. nih.gov For example, complexes synthesized with 9-fluorenone-4-carboxylic acid have been studied for their ability to act as fluorescent probes for the detection of specific metal ions. nih.gov

In medicinal chemistry, the fluorenone scaffold is a key component in various therapeutic agents. Derivatives have been investigated for their potential as anticancer and antiviral agents. sci-hub.sersc.org The modification of the fluorenone core, including the introduction of carboxamide groups derived from the corresponding carboxylic acid, has led to the discovery of new apoptosis inducers. While research on the direct biological activity of this compound is not prominent, its role as a precursor to such bioactive molecules is a significant aspect of its academic value.

Chemical and Physical Data

The following tables provide key identification and physical property data for this compound and its immediate precursor, 9-Oxo-9H-fluorene-4-carboxylic acid.

Table 1: Compound Identification Data

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 4269-19-6 | C₁₅H₁₀O₃ | 238.24 |

| 9-Oxo-9H-fluorene-4-carboxylic acid | 6223-83-2 | C₁₄H₈O₃ | 224.21 |

Data sourced from multiple chemical databases.

Table 2: Physical Property Data

| Compound Name | Property | Value | Source |

| 9-Oxo-9H-fluorene-4-carboxylic acid | Melting Point | 225-227 °C | |

| This compound | Melting Point | Data not available in searched literature | N/A |

| This compound | Boiling Point | Data not available in searched literature | N/A |

Structure

3D Structure

Properties

IUPAC Name |

methyl 9-oxofluorene-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c1-18-15(17)12-8-4-7-11-13(12)9-5-2-3-6-10(9)14(11)16/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSTDJPDRIAZQON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10297469 | |

| Record name | methyl 9-oxo-9h-fluorene-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10297469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4269-19-6 | |

| Record name | NSC116201 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116201 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 9-oxo-9h-fluorene-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10297469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-OXO-9H-FLUORENE-4-CARBOXYLIC ACID METHYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies of Methyl 9 Oxo 9h Fluorene 4 Carboxylate

Transformations Involving the Ester Functionality

The methyl carboxylate group attached to the fluorene (B118485) ring at the C4 position is susceptible to various nucleophilic acyl substitution reactions. These transformations allow for the conversion of the ester into other important functional groups, such as carboxylic acids and amides.

Hydrolysis and Transesterification Reactions

The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, 9-oxo-9H-fluorene-4-carboxylic acid, under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible reaction typically carried out by heating the ester in the presence of a dilute mineral acid, such as hydrochloric or sulfuric acid, with an excess of water. The equilibrium can be driven towards the carboxylic acid product by using a large volume of dilute acid. chemguide.co.uk The mechanism involves initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. mnstate.edu

Base-Catalyzed Hydrolysis (Saponification): A more common and generally irreversible method for ester hydrolysis involves heating with an aqueous solution of a strong base, such as sodium hydroxide (B78521). chemguide.co.uk This reaction, known as saponification, proceeds via nucleophilic addition of a hydroxide ion to the ester carbonyl, followed by the elimination of a methoxide (B1231860) ion. The resulting carboxylic acid is immediately deprotonated by the base to form the carboxylate salt. Subsequent acidification of the reaction mixture is required to protonate the carboxylate and yield the final carboxylic acid product. chemguide.co.ukmnstate.edu This method is often preferred due to its irreversibility and the ease of separating the alcohol byproduct from the carboxylate salt. chemguide.co.uk

Transesterification: This process involves the conversion of the methyl ester into a different ester by reaction with another alcohol in the presence of an acid or base catalyst. While specific examples for Methyl 9-oxo-9H-fluorene-4-carboxylate are not prevalent in the literature, the principles are well-established. Acid-catalyzed transesterification follows a mechanism similar to acid-catalyzed hydrolysis, while base-catalyzed transesterification typically uses an alkoxide base corresponding to the desired alcohol.

Nucleophilic Additions and Condensations

The ester group can react with various nucleophiles, most notably amines, to form amides. This reaction, often termed aminolysis or ammonolysis, typically requires heating the ester with ammonia (B1221849) or a primary/secondary amine.

The direct reaction of an ester with an amine can be slow, but it provides a route to N-substituted 9-oxo-9H-fluorene-4-carboxamides. Research on the closely related N-aryl-9-oxo-9H-fluorene-1-carboxamides has shown that these compounds can be synthesized and are of interest for their biological activities. nih.gov The synthesis of N-octadecyl-9-oxo-9H-fluoren-4-carboxamide has also been reported as a key intermediate for further derivatization. nih.gov These examples suggest that this compound would react similarly with various amines to yield the corresponding amides, a transformation crucial for creating diverse molecular libraries.

Table 1: Representative Conditions for Ester Transformations

| Reaction | Reagents & Conditions | Product | Reference(s) |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Dilute HCl or H₂SO₄, heat (reflux) | 9-oxo-9H-fluorene-4-carboxylic acid | chemguide.co.uk |

| Base-Catalyzed Hydrolysis | NaOH(aq), heat (reflux), then H₃O⁺ workup | 9-oxo-9H-fluorene-4-carboxylic acid | chemguide.co.ukmnstate.edu |

| Aminolysis | R¹R²NH, heat | N,N-R¹,R²-9-oxo-9H-fluorene-4-carboxamide | nih.govnih.gov |

Reactions at the 9-Oxo Group of the Fluorene Moiety

The ketone group at the C9 position is a prominent site for reactivity, participating in reduction, condensation, and imine-forming reactions.

Reduction Chemistry

The carbonyl group of the fluorenone moiety can be selectively reduced to a secondary alcohol, yielding Methyl 9-hydroxy-9H-fluorene-4-carboxylate.

Hydride Reduction: Sodium borohydride (B1222165) (NaBH₄) is a mild and effective reducing agent for converting ketones to alcohols and is well-suited for this transformation. The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at room temperature. researchgate.net The hydride ion (H⁻) from NaBH₄ acts as a nucleophile, attacking the electrophilic carbonyl carbon. quizlet.com A subsequent workup with water or dilute acid protonates the resulting alkoxide intermediate to give the alcohol product. quizlet.comyoutube.com This method offers high yields (often 95-100%) and is highly chemoselective, leaving the ester group at the C4 position intact. quizlet.com The progress of the reaction can be easily monitored by the disappearance of the characteristic yellow color of the fluorenone starting material. youtube.com

Table 2: Conditions for the Reduction of the 9-Oxo Group

| Reagent | Solvent | Conditions | Product | Yield | Reference(s) |

|---|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Room temperature, 15-20 min | Methyl 9-hydroxy-9H-fluorene-4-carboxylate | ~95-100% | researchgate.netquizlet.com |

Condensation and Imine Formation

The electrophilic carbon of the 9-oxo group readily undergoes condensation reactions with a variety of nucleophiles, including amines and active methylene (B1212753) compounds.

Imine and Oxime Formation: The ketone can react with primary amines to form Schiff bases (imines) or with hydroxylamine (B1172632) to form oximes. The synthesis of 9-fluorenone (B1672902) oxime is achieved by refluxing 9-fluorenone with hydroxylamine hydrochloride in a basic methanolic solution. nih.gov Similarly, reactions with various thiosemicarbazides in the presence of an acid catalyst yield the corresponding thiosemicarbazones. nih.gov

Knoevenagel Condensation: This reaction involves the base-catalyzed condensation of the 9-oxo group with compounds containing an active methylene group (e.g., malononitrile, cyanoacetic esters). nih.gov The reaction creates a new carbon-carbon double bond at the C9 position, yielding products such as 9-dicyanomethylene-fluorene derivatives. This is a powerful method for extending the π-conjugated system of the fluorene core.

Condensation with Phenols: In the presence of a strong acid catalyst, 9-fluorenone can undergo condensation with phenols. For instance, the reaction with phenol (B47542) produces 9,9-bis(4-hydroxyphenyl)fluorene, a key monomer in the synthesis of specialty polymers. chemicalbook.com This type of reaction highlights the ability of the 9-oxo group to act as an electrophile under acidic conditions.

Electrophilic Aromatic Substitution on the Fluorene Core

The two benzene (B151609) rings of the fluorene nucleus can undergo electrophilic aromatic substitution, such as nitration and Friedel-Crafts reactions. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the 9-oxo group and the methyl carboxylate group on one of the rings.

Both the ketone and the ester groups are electron-withdrawing and act as deactivating, meta-directing groups in typical electrophilic aromatic substitutions on a single benzene ring. libretexts.orgpressbooks.pub In the fluorenone system, the 9-oxo group deactivates both aromatic rings. The positions ortho and para to the carbonyl bridge (positions 1, 3, 6, and 8) are particularly deactivated. Therefore, substitution is generally directed to the remaining positions (2, 4, 5, and 7).

Nitration: The nitration of unsubstituted 9-fluorenone using a mixture of nitric acid and sulfuric acid has been studied. Mononitration occurs preferentially at the 2-position. researchgate.net Under more forcing conditions, dinitration leads to 2,7-dinitrofluorenone, and trinitration can yield 2,4,7-trinitrofluorenone. researchgate.net This indicates that the positions meta to the carbonyl group (2 and 7) and para to the other ring (4 and 5) are the most reactive sites. For this compound, the presence of the deactivating ester group at C4 would further influence the substitution pattern, likely directing incoming electrophiles to the 2- and 7-positions.

Friedel-Crafts Acylation: The Friedel-Crafts acetylation of 9H-fluorene (the parent hydrocarbon) with acetyl chloride and a Lewis acid catalyst like aluminum chloride yields a mixture of 2-acetyl- and 4-acetyl-9H-fluorene. researchgate.netruc.dk For 9-fluorenone, the strong deactivation by the ketone group makes Friedel-Crafts reactions more challenging. However, the observed regioselectivity in related systems provides insight into the electronic properties of the fluorene core. rsc.org

Table 3: Regioselectivity in Electrophilic Substitution of 9-Fluorenone

| Reaction | Reagents | Major Product(s) | Reference(s) |

|---|---|---|---|

| Mononitration | HNO₃, H₂SO₄, H₂O, 80 °C | 2-Nitro-9-fluorenone (B187283) | researchgate.net |

| Dinitration | excess HNO₃, H₂SO₄, reflux | 2,7-Dinitro-9-fluorenone (B1213979) | researchgate.net |

| Trinitration | excess HNO₃, H₂SO₄, reflux | 2,4,7-Trinitro-9-fluorenone | researchgate.net |

Nitration and Halogenation Studies

Electrophilic substitution reactions on the fluorenone scaffold are well-documented, with nitration and halogenation being common transformations. In unsubstituted 9-fluorenone, electrophilic attack typically occurs at the 2 and 7 positions, which are the most electron-rich. For this compound, the directing effects of the existing substituents must be considered. Both the ketone and the methyl carboxylate are deactivating groups. The carboxylate group at C4 will primarily direct incoming electrophiles to the meta positions relative to it (C5 and C3, although C3 is part of the other ring), while the ketone at C9 deactivates both rings, with a more pronounced effect on the adjacent positions.

Nitration:

The nitration of 9-fluorenone typically yields 2-nitro-9-fluorenone and 2,7-dinitro-9-fluorenone as the major products, depending on the reaction conditions. More forceful conditions can lead to the formation of 2,4,7-trinitrofluorenone. nih.govnih.gov In the case of fluorenone-1-carboxylic acid, nitration has also been studied, indicating that the position of the carboxyl group influences the substitution pattern. organic-chemistry.org For this compound, the deactivating nature of both the C4-ester and the C9-ketone would suggest that nitration would require strong conditions and would likely occur at positions least deactivated, such as the 5 or 7 positions. The directing effect of the C4-carboxylate to its meta-position (C5) and the inherent reactivity of the C7 position in the fluorenone system makes these the most probable sites for nitration.

Halogenation:

Similar to nitration, the halogenation of 9-fluorenone generally occurs at the 2 and 7 positions. The synthesis of bromo-, nitro-, and bromonitrofluorenones has been achieved with high chemo- and regioselectivity. nih.gov For this compound, halogenation would be expected to follow a similar pattern to nitration, with substitution occurring at the less deactivated positions of the aromatic rings. The preparation of halo-derivatives of fluorenone-4-carboxylic acid would be a key step for further functionalization via cross-coupling reactions.

Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound

| Reagent/Reaction | Predicted Major Product(s) | Rationale |

| HNO₃/H₂SO₄ | Methyl 5-nitro-9-oxo-9H-fluorene-4-carboxylate and/or Methyl 7-nitro-9-oxo-9H-fluorene-4-carboxylate | The C4-ester group directs meta (to C5), and the C7 position is a known site of electrophilic attack on the fluorenone core. |

| Br₂/FeBr₃ | Methyl 5-bromo-9-oxo-9H-fluorene-4-carboxylate and/or Methyl 7-bromo-9-oxo-9H-fluorene-4-carboxylate | Similar to nitration, substitution is expected at the least deactivated positions. |

Acylation and Alkylation Reactions

Acylation:

Friedel-Crafts acylation is a fundamental method for introducing acyl groups onto aromatic rings. wikipedia.orgbyjus.comorganic-chemistry.orgmasterorganicchemistry.com The reaction typically requires a Lewis acid catalyst, such as aluminum chloride, and an acyl chloride or anhydride. Given that the fluorenone nucleus in this compound is already electron-deficient, Friedel-Crafts acylation would be challenging and require harsh reaction conditions. The deactivating nature of both the ketone and the ester groups would significantly reduce the nucleophilicity of the aromatic rings. rsc.orgnih.gov If acylation were to occur, it would be expected at the positions least influenced by the deactivating groups, likely the 2 or 7 positions, similar to other electrophilic substitutions.

Alkylation:

Friedel-Crafts alkylation, similar to acylation, is an electrophilic aromatic substitution used to introduce alkyl groups. wikipedia.org However, it is often prone to issues such as polyalkylation and carbocation rearrangements. For a highly deactivated substrate like this compound, alkylation via a Friedel-Crafts-type mechanism would be difficult. Alternative methods for alkylation might be more suitable, for instance, through the conversion of a halo-derivative via organometallic coupling reactions. Research on the alkylation of the fluorene C9 position is more common, often proceeding through the formation of a carbanion at this position under basic conditions. researchgate.netyoutube.com

Advanced Functionalization for Building Block Applications

The functionalization of this compound is crucial for its application as a building block in the synthesis of more complex molecules, including polymers and pharmacologically active compounds. Palladium-catalyzed cross-coupling reactions and the construction of heterocyclic rings are powerful strategies for this purpose.

Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for Aryl Extensions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. To utilize this compound in these reactions, it would first need to be converted to a halo-derivative, for example, through the halogenation reactions discussed in section 3.3.1.

Suzuki Coupling:

The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. youtube.comiaea.orgnih.govborates.today A bromo- or iodo-substituted this compound could be coupled with a variety of aryl or vinyl boronic acids or esters to introduce new aryl extensions. For instance, a hypothetical Methyl 7-bromo-9-oxo-9H-fluorene-4-carboxylate could react with phenylboronic acid to yield Methyl 7-phenyl-9-oxo-9H-fluorene-4-carboxylate. The reaction conditions are generally mild and tolerant of many functional groups, making this a highly versatile method. libretexts.orgnih.govresearchgate.net

Heck Reaction:

The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene. nih.govorganic-chemistry.orgyoutube.commdpi.com A halo-derivative of this compound could be coupled with various alkenes, such as acrylates or styrenes, to introduce vinyl groups. organic-chemistry.orgnih.gov For example, the reaction of Methyl 7-bromo-9-oxo-9H-fluorene-4-carboxylate with methyl acrylate (B77674) would be expected to yield a substituted cinnamate (B1238496) derivative, further extending the conjugated system of the fluorenone core.

Sonogashira Coupling:

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.orgorganic-chemistry.orgnih.govresearchgate.net This reaction is particularly useful for synthesizing conjugated enynes and arylalkynes. A halo-substituted this compound could be coupled with terminal alkynes to introduce alkynyl moieties, which are valuable for the synthesis of advanced materials and complex organic molecules. nih.govresearchgate.net

Table 2: Potential Coupling Reactions for Aryl Extension of a Hypothetical Methyl 7-bromo-9-oxo-9H-fluorene-4-carboxylate

| Coupling Reaction | Coupling Partner | Potential Product |

| Suzuki | Phenylboronic acid | Methyl 7-phenyl-9-oxo-9H-fluorene-4-carboxylate |

| Heck | Methyl acrylate | Methyl 7-(2-(methoxycarbonyl)vinyl)-9-oxo-9H-fluorene-4-carboxylate |

| Sonogashira | Phenylacetylene | Methyl 7-(phenylethynyl)-9-oxo-9H-fluorene-4-carboxylate |

Heterocyclic Ring Formation from this compound Derivatives

The fluorenone core can serve as a scaffold for the construction of various heterocyclic rings. The ketone group at the C9 position is a key functional handle for such transformations, often through condensation reactions with binucleophilic reagents.

Pyridazine (B1198779) Synthesis:

Pyridazine derivatives can be synthesized through various methods, including the reaction of 1,4-dicarbonyl compounds with hydrazine (B178648). nih.govorganic-chemistry.orgdntb.gov.uanih.govunm.edu While the fluorenone itself is not a 1,4-dicarbonyl, derivatives of this compound could be elaborated to incorporate a second carbonyl group, which could then be cyclized with hydrazine to form a pyridazine ring fused to the fluorenone system.

Pyrimidine (B1678525) Synthesis:

Pyrimidines are commonly synthesized via the condensation of 1,3-dicarbonyl compounds with amidines or urea. nih.govorganic-chemistry.orgresearchgate.net Similar to pyridazine synthesis, the fluorenone skeleton of this compound would need to be modified to introduce a 1,3-dicarbonyl moiety or a suitable precursor. For example, a Claisen condensation of the methyl ester at C4 with a suitable ketone could potentially generate a β-keto ester, a classic precursor for pyrimidine synthesis.

Thiazole (B1198619) Synthesis:

Thiazole rings can be formed through the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. iaea.orgnih.govnih.govresearchgate.netorganic-chemistry.org The ketone at the C9 position of this compound is not an α-haloketone. However, the fluorenone could be converted to a derivative that is suitable for thiazole synthesis. For instance, reaction with a thiosemicarbazide (B42300) can lead to thiosemicarbazones, which are precursors for certain thiazole syntheses.

Structural Elucidation and Advanced Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise assignment of atoms within a molecule.

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy would provide critical information on the number of different types of protons, their electronic environments, and their proximity to other protons in Methyl 9-oxo-9h-fluorene-4-carboxylate. The spectrum would be expected to show distinct signals for the aromatic protons on the fluorenone core and the methyl protons of the ester group. The chemical shifts (δ) would indicate the electronic environment of each proton, while the splitting patterns (multiplicity) would reveal the number of neighboring protons, and the integration values would correspond to the number of protons for each signal.

Interactive Data Table: ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available |

As of the latest search, detailed experimental ¹H NMR data for this compound is not publicly available.

Carbon-13 (¹³C) NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would help in identifying the types of carbon atoms present, such as those in the aromatic rings, the carbonyl group of the ketone, the carbonyl group of the ester, and the methyl group.

Interactive Data Table: ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| Data not available |

Detailed experimental ¹³C NMR data for this compound is not available in the public domain based on current searches.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in assembling the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify adjacent protons within the aromatic spin systems of the fluorenone structure.

HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbon atoms they are attached to. This would be crucial for assigning the signals in the ¹H and ¹³C NMR spectra to specific atoms in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying connectivity across quaternary carbons, such as the carbonyl carbons and the substituted aromatic carbons, thereby piecing together the entire molecular framework.

Specific experimental 2D NMR data for this compound has not been found in the available literature.

Vibrational Spectroscopy for Functional Group Identification (IR and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the vibrations of particular functional groups. For this compound, these techniques would be used to confirm the presence of key functional groups. Expected characteristic absorption bands would include those for the C=O stretching of the ketone, the C=O stretching of the ester, C-O stretching of the ester, and the C=C stretching of the aromatic rings.

Interactive Data Table: Vibrational Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment | Technique |

| Data not available | IR/Raman |

Publicly accessible experimental IR and Raman spectra for this compound are not currently available.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a highly accurate method for determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a very high degree of precision, HRMS can provide an unambiguous molecular formula. For this compound (C₁₅H₁₀O₃), this technique would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass.

Interactive Data Table: HRMS Data

| Ion | Calculated m/z | Measured m/z |

| [M+H]⁺ | Data not available | Data not available |

| [M+Na]⁺ | Data not available | Data not available |

Specific high-resolution mass spectrometry data for this compound is not documented in the searched public databases.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If suitable single crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as stacking or hydrogen bonding, which are crucial for understanding the solid-state properties of the compound.

A search of crystallographic databases did not yield any results for the single-crystal X-ray structure of this compound.

Integration of Spectroscopic Data for Comprehensive Structural Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Predicted ¹H and ¹³C NMR data provide a theoretical basis for the expected chemical shifts and coupling patterns for this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to be complex in the aromatic region due to the condensed ring system. The seven aromatic protons are expected to resonate in the downfield region, typically between 7.0 and 8.5 ppm, a characteristic of fluorenone systems. The methyl ester protons will present as a sharp singlet, likely appearing around 3.9-4.0 ppm. The specific chemical shifts and coupling constants of the aromatic protons are influenced by the positions of the ketone and ester functionalities.

¹³C NMR Spectroscopy: The carbon NMR spectrum is crucial for confirming the presence of all 15 carbon atoms in their unique chemical environments. Two carbonyl carbons are expected to be the most downfield signals: the ketone carbon (C9) and the ester carbonyl carbon. The ketone carbon of a fluorenone system typically appears around 193 ppm. The ester carbonyl is expected at a lower chemical shift, approximately 166 ppm. The methyl ester carbon should produce a signal around 52 ppm. The remaining twelve aromatic carbons will generate a series of signals in the 120-150 ppm range.

Predicted ¹H NMR Data

Interactive Data Table

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| O-CH₃ | 3.95 | s |

| Aromatic-H | 7.20 - 7.80 | m |

| Aromatic-H | 7.90 - 8.20 | m |

Predicted ¹³C NMR Data

Interactive Data Table

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ketone) | ~193.5 |

| C=O (Ester) | ~166.2 |

| Aromatic C | 120.0 - 150.0 |

| O-CH₃ | ~52.5 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. For this compound (C₁₅H₁₀O₃), the molecular ion peak [M]⁺ is expected at a mass-to-charge ratio (m/z) of 238.24.

The fragmentation pattern would likely involve the following key losses:

Loss of the methoxy (B1213986) group (-OCH₃): This would result in a significant peak at m/z 207.

Loss of the carbomethoxy group (-COOCH₃): This would lead to a fragment at m/z 179.

Loss of carbon monoxide (-CO) from the ketone: A peak corresponding to the loss of 28 Da from the molecular ion or subsequent fragments is also possible.

Expected Mass Spectrometry Fragmentation

Interactive Data Table

| m/z | Identity |

|---|---|

| 238 | [M]⁺ |

| 207 | [M - OCH₃]⁺ |

| 179 | [M - COOCH₃]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key characteristic absorption bands would be:

C=O Stretch (Ketone): A strong absorption band is expected in the region of 1710-1725 cm⁻¹.

C=O Stretch (Ester): Another strong absorption band should appear at a slightly higher frequency, typically between 1720-1740 cm⁻¹.

C-O Stretch (Ester): A strong band in the range of 1200-1300 cm⁻¹ would indicate the C-O single bond of the ester.

Aromatic C=C Bending: Multiple weaker absorptions in the 1450-1600 cm⁻¹ region.

Aromatic C-H Bending: Absorptions in the 675-900 cm⁻¹ range, indicative of the substitution pattern on the aromatic rings.

Expected Infrared Absorption Bands

Interactive Data Table

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| C=O (Ketone) | 1710 - 1725 |

| C=O (Ester) | 1720 - 1740 |

| C-O (Ester) | 1200 - 1300 |

| Aromatic C=C | 1450 - 1600 |

Purity Assessment

The purity of a sample of this compound can be assessed by the integration of these spectroscopic techniques.

NMR: The presence of any unexpected signals in the ¹H or ¹³C NMR spectra would indicate the presence of impurities. The integration of the ¹H NMR signals should correspond to the correct proton ratios for the pure compound.

MS: While not a quantitative technique on its own, the presence of unexpected peaks in the mass spectrum could suggest impurities.

Chromatography-Mass Spectrometry (e.g., GC-MS or LC-MS): Coupling a chromatographic separation technique with mass spectrometry is a powerful method for purity assessment. A pure sample should ideally show a single peak in the chromatogram with the expected mass spectrum.

By combining the detailed structural information from NMR with the molecular weight confirmation from MS and the functional group identification from IR, a comprehensive and confident characterization of this compound is achieved. This integrated approach also provides a robust method for assessing the purity of the compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic makeup and energy landscape of a molecule. These calculations solve the Schrödinger equation, or an approximation of it, to determine the distribution of electrons and the associated energy levels.

Hartree-Fock and Post-Hartree-Fock Methods

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, build upon the HF results to incorporate electron correlation to varying degrees of accuracy. For a molecule like Methyl 9-oxo-9H-fluorene-4-carboxylate, these methods could yield precise calculations of its electronic energy, ionization potential, and electron affinity, offering a detailed picture of its electronic behavior.

Density Functional Theory (DFT) for Geometrical Optimization and Vibrational Analysis

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. DFT methods calculate the electron density of a system to determine its energy. A common functional used for such calculations is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. unirioja.es

For this compound, a geometrical optimization using DFT, for instance with the B3LYP functional and a 6-31G* basis set, would predict its most stable three-dimensional structure. unirioja.es This process minimizes the energy of the molecule with respect to the positions of its atoms, providing key information on bond lengths, bond angles, and dihedral angles.

Following optimization, a vibrational analysis can be performed by calculating the second derivatives of the energy. This yields the harmonic vibrational frequencies, which correspond to the infrared (IR) absorption bands of the molecule. Each calculated frequency can be associated with specific atomic motions, such as C=O stretching, C-H bending, or aromatic ring vibrations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. As mentioned, the vibrational frequencies obtained from a DFT calculation correspond to the peaks in an IR spectrum.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically in conjunction with DFT. These calculations would predict the ¹H and ¹³C NMR chemical shifts for this compound, providing a theoretical spectrum that can be compared with experimental data for structural verification.

Mechanistic Investigations of Reactions Involving this compound

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into the energetics and structures of transition states and intermediates.

Transition State Characterization and Reaction Pathway Analysis

For a reaction involving this compound, computational methods can be used to locate the transition state structure, which is the highest energy point along the reaction coordinate. Characterizing the transition state involves confirming that it has exactly one imaginary frequency in its vibrational spectrum, corresponding to the motion along the reaction path.

Once the reactants, products, and transition state are identified, the entire reaction pathway can be mapped out. This analysis reveals the step-by-step process of the reaction and can uncover the presence of any intermediates. While specific reaction pathway analyses for this compound were not found in the provided search results, a thesis on related molecular switches notes that high energy barriers for transition states are consistent with thermal stability. unirioja.es

Reaction Kinetics and Thermodynamics

From the computed energies of the reactants and the transition state, the activation energy (ΔE‡) for a reaction can be determined. This value is crucial for understanding the reaction kinetics, as a higher activation energy corresponds to a slower reaction rate.

Molecular Dynamics Simulations for Conformational Analysis

While specific MD studies focusing exclusively on this compound are not prevalent in publicly accessible literature, the methodology can be described based on studies of analogous aromatic esters and ketones. aip.orgtandfonline.com The core 9-fluorenone (B1672902) structure is largely rigid. mdpi.com Therefore, the primary conformational freedom in this compound involves the rotation around the single bonds associated with the methyl carboxylate group at the C4 position.

The key dihedral angles that would be analyzed in an MD simulation are:

The angle between the fluorenone ring and the carboxylate plane (C3-C4-C(O)-O).

The angle defining the orientation of the methyl group (C4-C(O)-O-CH₃).

An MD simulation would model the molecule within a simulated environment, such as a solvent box of water or an organic solvent, at a specific temperature and pressure. The simulation tracks the atomic trajectories by solving Newton's equations of motion, governed by a force field that describes the interatomic potentials. aip.org The resulting trajectory provides a detailed view of how the molecule explores different conformations. Analysis of this trajectory can reveal the most stable (lowest energy) conformations, the energy barriers between them, and the timescale of conformational changes. nih.gov For instance, studies on other aromatic carboxylic acid derivatives have successfully used MD to characterize different stable adsorption conformations on surfaces. aip.org

Table 1: Representative Parameters for a Hypothetical MD Simulation for Conformational Analysis

This interactive table outlines typical parameters that would be set for a molecular dynamics simulation aimed at analyzing the conformational landscape of this compound.

| Parameter | Typical Value/Setting | Purpose |

| Force Field | AMBER, CHARMM, or OPLS-AA | To define the potential energy function of the system. |

| Solvent Model | TIP3P or SPC/E Water | To simulate an aqueous environment. |

| System Size | ~10,000 atoms | To ensure the molecule is sufficiently solvated and avoids self-interaction. |

| Temperature | 300 K | To simulate room temperature conditions. |

| Pressure | 1 atm | To simulate standard atmospheric pressure. |

| Simulation Time | 100-500 ns | To allow for adequate sampling of conformational space. |

| Analysis | Dihedral Angle Distribution | To identify preferred rotational states of the substituent. |

| Analysis | Potential Energy Surface | To map the energy landscape of different conformations. |

Such a study would provide fundamental insights into the molecule's structural dynamics, which underpins its chemical reactivity and potential biological or material science applications.

In Silico Design and Screening of Novel Fluorene-Based Structures

In silico (computer-based) methods are central to modern chemistry for designing and screening novel molecules before committing to their synthesis. nih.gov The this compound structure serves as an excellent starting point, or "scaffold," for such design efforts due to the versatile chemistry of the fluorenone core. researchgate.netresearchgate.net The process typically involves a multi-step virtual workflow to identify promising candidates for specific applications, such as electronics or pharmaceuticals. researchgate.net

The general strategy involves:

Scaffold Definition: The core structure of this compound is used as the base.

Virtual Library Generation: New derivatives are created computationally by adding or modifying functional groups at various positions on the fluorenone scaffold. For example, different substituents could be added to the aromatic rings, or the methyl ester could be replaced with other groups.

Property Calculation: For each designed molecule, key properties are calculated using methods like Density Functional Theory (DFT). indexcopernicus.com These properties can include electronic characteristics (HOMO/LUMO energy levels), optical properties (absorption spectra), or descriptors related to drug-likeness (molecular weight, logP). indexcopernicus.comresearchgate.net

Virtual Screening and Filtering: The generated library of compounds is screened against a set of desired criteria. arxiv.org For example, if designing materials for organic light-emitting diodes (OLEDs), candidates would be selected based on their calculated energy gaps and emission wavelengths. researchgate.net If searching for potential drug candidates, molecules would be docked into the binding site of a target protein to predict their binding affinity. researchgate.netmdpi.com This scaffold-focused approach is effective for discovering new active compounds. nih.gov

Table 2: Example of an In Silico Workflow for Screening Novel Fluorenone Derivatives

This interactive table illustrates a hypothetical workflow for the computational design and screening of new compounds based on the this compound scaffold for a generic application.

| Step | Methodology | Objective | Example Criteria / Output |

| 1. Library Design | Combinatorial Enumeration | Create a diverse set of virtual compounds from the scaffold. | 1000+ unique structures with varied R-groups. |

| 2. Geometry Optimization | DFT (e.g., B3LYP/6-31G*) | Find the lowest energy structure for each new molecule. | Optimized 3D coordinates. |

| 3. Property Prediction | TD-DFT / QSAR Models | Calculate relevant electronic, optical, or drug-like properties. | HOMO/LUMO levels, λmax, logP, polar surface area. |

| 4. Initial Filtering | Rule-Based Filtering | Remove compounds with undesirable properties. | Lipinski's Rule of Five for drugs; specific energy gap for electronics. |

| 5. Docking/Scoring | Molecular Docking (e.g., AutoDock Vina) | Predict binding mode and affinity to a biological target. | Docking score (kcal/mol), key binding interactions identified. |

| 6. Candidate Selection | Rank-Ordering | Prioritize the top-scoring compounds for future synthesis. | Top 5-10 candidates with the best combination of properties. |

This systematic in silico approach accelerates the discovery of new functional molecules by focusing experimental efforts on candidates with the highest probability of success, saving significant time and resources. nih.gov

Applications in Advanced Chemical Synthesis and Materials Science

Methyl 9-oxo-9H-fluorene-4-carboxylate as a Versatile Synthon in Organic Synthesis

As a readily available intermediate, this compound is a valuable starting point for the synthesis of a diverse range of organic compounds. The presence of multiple reactive sites—the ketone, the aromatic rings, and the ester group—provides chemists with numerous handles for molecular modification.

The fluorene (B118485) scaffold is a common motif in polycyclic aromatic hydrocarbons (PAHs), a class of compounds with significant interest in materials science and medicinal chemistry. While direct studies on the use of this compound as a precursor for larger PAHs are not extensively documented, the reactivity of the fluorenone core suggests its potential in such transformations. For instance, reactions that involve the ketone functionality, such as condensation reactions followed by cyclization and aromatization, could lead to the formation of larger, more complex aromatic systems. The synthesis of 3-hydroxy-9H-fluorene-2-carboxylate derivatives through a Michael reaction followed by Robinson annulation and aromatization showcases a pathway where a substituted fluorene core can be constructed, highlighting the potential for building complex polycyclic structures from fluorene-like precursors. mdpi.com

The general synthesis of fluorenones often involves palladium-catalyzed carbonylative reactions of aryl halides and arylboronic acids, indicating a robust methodology for creating the core structure which can then be further elaborated. scbt.com

Table 1: Potential Reactions for the Synthesis of Complex Polycyclic Aromatic Compounds

| Reaction Type | Reagents and Conditions | Potential Product Class |

| Knoevenagel Condensation | Active methylene (B1212753) compounds, base | Extended conjugated systems |

| Grignard Reaction | Organomagnesium halides | Tertiary alcohols for further dehydration/aromatization |

| Wittig Reaction | Phosphonium ylides | Alkenes for subsequent cyclization reactions |

This table represents potential synthetic routes based on the known reactivity of the fluorenone moiety.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. msesupplies.com The ketone group of this compound is a prime site for the construction of nitrogen-containing rings. For example, condensation with hydrazines or hydroxylamine (B1172632) can yield pyrazole (B372694) or isoxazole-fused fluorenes, respectively.

One documented example involves the synthesis of new O-aryl-carbamoyl-oxymino-fluorene derivatives starting from 9-fluorenone (B1672902). The initial step is the formation of 9H-fluoren-9-one oxime by reacting 9-fluorenone with hydroxylamine hydrochloride. nih.gov This oxime can then be further derivatized. This illustrates a viable pathway for incorporating nitrogen into the fluorene scaffold, which could be applicable to this compound.

Another relevant synthesis is that of fluorenyl-hydrazonothiazole derivatives, which starts from 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide. nih.gov While not directly using the target compound, this demonstrates the utility of the fluorene C9-position in forming nitrogen-containing heterocyclic systems.

Table 2: Potential Nitrogen-Containing Heterocycles from this compound

| Reactant | Resulting Heterocycle |

| Hydrazine (B178648) | Pyrazole-fused fluorene |

| Substituted Hydrazines | N-substituted pyrazole-fused fluorenes |

| Hydroxylamine | Isoxazole-fused fluorene |

| Urea/Thiourea | Imidazole/Thiazole-fused fluorenes |

This table outlines potential heterocyclic systems that could be synthesized from the title compound based on established chemical reactions.

Role in Catalysis and Ligand Development

The rigid, planar structure of the fluorene ring system makes it an attractive scaffold for the design of ligands for transition metal catalysis. The ability to introduce functional groups at various positions allows for the fine-tuning of the steric and electronic properties of the resulting ligands.

While specific ligands derived directly from this compound are not widely reported, the modification of its functional groups can lead to valuable ligand precursors. For instance, reduction of the ketone to an alcohol and subsequent derivatization, or conversion of the methyl ester to other functional groups like amides or phosphines, could yield bidentate or tridentate ligands.

Research on metal complexes with ligands derived from 9-oxo-9H-fluorene-1-carboxylic acid has shown the potential of this class of compounds. lookchem.com In these studies, the carboxylic acid and the ketone's oxygen atom can act as coordination sites for metal ions. It is plausible that this compound could be hydrolyzed to the corresponding carboxylic acid, which could then be used in a similar fashion to create catalytic complexes.

The catalytic activity of metal complexes containing fluorene-based ligands has been a subject of interest. These catalysts have been explored in various organic transformations. The fluorene moiety can influence the catalytic activity by modifying the electronic environment of the metal center and by providing a specific steric bulk that can control the selectivity of the reaction. For example, functionalized 9-substituted fluorene derivatives have been synthesized using boron trifluoride catalysis, showcasing the role of catalysis in modifying the fluorene core itself. thieme-connect.de

Advanced Materials Science Applications

Fluorene and its derivatives are well-known for their applications in materials science, particularly in the field of organic electronics. Their high photoluminescence quantum yields, good thermal stability, and tunable electronic properties make them excellent candidates for use in organic light-emitting diodes (OLEDs), organic solar cells, and other electronic devices. rsc.org

The fluorenone moiety, in particular, is an electron-accepting unit, and its incorporation into conjugated polymers or small molecules can lead to materials with interesting charge-transport properties. While there is a lack of specific studies on this compound for these applications, the general promise of fluorenone derivatives suggests its potential. For instance, spiro[fluorene-9,9′-xanthene] (SFX) derivatives, which are synthesized from fluorenone precursors, are highlighted as robust building blocks for organic light-emitting diodes due to their non-planar structure and desirable electronic properties. researchgate.net This points to the potential of fluorenone-based compounds, including this compound, as starting materials for advanced materials.

Table 3: Chemical Properties of this compound

| Property | Value |

| CAS Number | 4269-19-6 scbt.commatrix-fine-chemicals.comguidechem.comchemicalbook.com |

| Molecular Formula | C15H10O3 scbt.commatrix-fine-chemicals.comguidechem.comchemicalbook.com |

| Molecular Weight | 238.24 g/mol scbt.commatrix-fine-chemicals.com |

Data sourced from multiple chemical suppliers and databases.

Components in Organic Electronic Materials (e.g., Optoelectronic Devices, Solar Cells)

The fluorene structural motif is a cornerstone in the development of organic electronic materials due to its rigid, planar, and highly conjugated system, which often imparts desirable photophysical properties, high thermal stability, and good charge transport characteristics. Fluorene derivatives are widely investigated for their use in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs).

However, specific research detailing the direct application of This compound as a primary component in such devices is limited. The available literature tends to focus on more complex fluorene-based molecules where the fluorene core is functionalized with various donor and acceptor groups to fine-tune the electronic and optical properties. For instance, a related compound, 9H-Fluorene-4-carboxylic acid, 7-nitro-9-oxo-, has been noted for its potential in optoelectronic materials due to its fluorophore properties. sigmaaldrich.com This suggests that while this compound possesses the foundational fluorenone structure, it may primarily serve as a precursor or an intermediate in the synthesis of more elaborate molecules designed for specific functions in organic electronics. Its carboxylate group offers a potential site for further chemical modification to build larger, more functional molecules for these advanced applications.

Building Blocks for High-Performance Polymers and Advanced Composites

The rigidity and thermal stability of the fluorene ring system make it an attractive building block for high-performance polymers. Polymers incorporating fluorene units in their backbone can exhibit high glass transition temperatures, excellent thermal and oxidative stability, and desirable mechanical properties.

Analytical Methodologies and Environmental Chemistry Applications

Use as a Standard or Analyte in Trace Analysis Methods

In analytical chemistry, well-characterized and high-purity compounds are essential as reference standards for the accurate identification and quantification of analytes. While analytical standards for other fluorenone derivatives, such as 1-Hydroxy-9-fluorenone, are commercially available, there is no specific information found that documents the use of This compound as a certified reference standard for trace analysis methods. scbt.com Its availability from chemical suppliers suggests it can be used in research, which could include being an analyte in laboratory studies. scbt.comguidechem.comsigmaaldrich.com

Development of Derivatization Reagents for Analytical Detection

Derivatization is a technique used in analytical chemistry to convert an analyte into a product that is easier to detect or separate. Reagents with specific functional groups are used to react with the analyte. There is no available literature to suggest that This compound is currently used as a derivatization reagent for analytical detection.

Environmental Monitoring and Analysis of Fluorene Derivatives in Atmospheric Aerosols

Fluorene and its derivatives can be present in the environment as pollutants, often originating from the incomplete combustion of fossil fuels. The analysis of these compounds in environmental matrices like atmospheric aerosols is an important area of environmental chemistry. However, the scientific literature on the environmental monitoring of fluorene derivatives in atmospheric aerosols does not specifically mention This compound . Studies in this field tend to focus on the parent compound, fluorene, and other more commonly found derivatives.

Emerging Research Frontiers and Future Perspectives

Exploration of Sustainable and Green Synthetic Routes for Fluorene (B118485) Carboxylates

The chemical industry's growing emphasis on environmental stewardship has spurred the development of green synthetic methodologies for producing fluorenone and its derivatives. Traditional synthesis routes often rely on stoichiometric amounts of heavy metal oxidants, such as chromium(VI) reagents, which generate significant hazardous waste. rsc.org In response, researchers are actively exploring more ecologically benign alternatives.

A promising green approach involves the aerobic oxidation of 9H-fluorenes. rsc.orgrsc.org This method utilizes air as the oxidant, catalyzed by inexpensive and recyclable reagents like potassium hydroxide (B78521) (KOH) in a solvent such as tetrahydrofuran (B95107) (THF). rsc.orgrsc.org This process can achieve high yields and purity under mild, ambient conditions. rsc.orgrsc.org The simplicity of the workup procedure, coupled with the ability to recycle both the solvent and the catalyst, makes this an economically viable and environmentally friendly option. rsc.org Furthermore, advancements in this area have demonstrated the potential for large-scale production, highlighting its industrial applicability. researchgate.net Another sustainable approach involves the use of a crown ether as a phase transfer agent, which allows for a high conversion rate of fluorene to 9-fluorenone (B1672902) with 100% selectivity. google.com This method is noted for its energy-saving and environmentally sound process, as the solvent, alkali, and crown ether can be directly recycled. google.com

The development of heterogeneous catalysts is another key area of green chemistry research for fluorene derivatives. Immobilized metal oxidants or catalysts on solid supports offer advantages such as straightforward separation and recovery, enhanced catalyst stability, and protection against degradation. rsc.org

| Synthetic Route | Oxidant | Catalyst | Solvent | Key Advantages |

| Aerobic Oxidation | Air | Potassium Hydroxide (KOH) | Tetrahydrofuran (THF) | High yield, high purity, mild conditions, recyclable catalyst and solvent. rsc.orgrsc.org |

| Phase Transfer Catalysis | Oxygen-containing gas | Alkali with Crown Ether | Aromatic organic solvent and water | 100% conversion and selectivity, recyclable components, energy-efficient. google.com |

| Heterogeneous Catalysis | Various | Immobilized metal oxidants/catalysts | Various | Easy separation and recovery, high catalyst stability. rsc.org |

Development of Novel Functionalizations for Tailored Material Properties

The functionalization of the fluorene scaffold is a critical strategy for fine-tuning the chemical and physical properties of materials for specific applications. The introduction of various substituents can significantly alter the electronic, optical, and solubility characteristics of Methyl 9-oxo-9H-fluorene-4-carboxylate and related compounds.

For instance, the introduction of nitro, halogen, or alkyl groups can be achieved through methods like aerobic oxidation of the corresponding substituted 9H-fluorenes. rsc.orgresearchgate.net These modifications are crucial for developing materials used in organic light-emitting diodes (OLEDs), organic dyes, and as plastic additives. rsc.org The double substitution at the 9-position of the fluorene core is a common tactic to enhance the long-term stability of these materials. mdpi.com

Recent research has also focused on creating novel fluorene derivatives for applications in medicinal chemistry. Structure-based drug design has led to the development of fluorene-based inhibitors of pyruvate (B1213749) dehydrogenase kinase (PDHK), which show potential for treating diabetes. nih.gov By strategically modifying the fluorene structure, researchers were able to significantly boost the inhibitory activity of the parent compound. nih.gov

Integration of this compound in Supramolecular Assemblies

The unique, rigid, and planar structure of the fluorene core makes it an excellent building block for the construction of well-defined supramolecular architectures. The integration of this compound into these larger assemblies can lead to materials with emergent properties and functionalities.

Fluorene derivatives are known to form stable complexes with a variety of metals, including transition metals, main group elements, actinides, and lanthanides. nih.gov This coordinating ability is fundamental to the design of new catalysts, sensors, and molecular machines. The self-assembly of fluorene-based molecules can be directed by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The specific functional groups attached to the fluorene skeleton play a crucial role in dictating the geometry and stability of the resulting supramolecular structures. For example, the introduction of hydroxymethyl groups at the 9-position can lead to distinct hydrogen bonding patterns in the crystal structure. mdpi.com

Interdisciplinary Research with Advanced Engineering and Analytical Techniques

The advancement of fluorene chemistry is intrinsically linked to progress in other scientific and engineering disciplines. Collaboration between chemists, materials scientists, and engineers is essential for translating the unique properties of this compound into practical applications.

Advanced analytical techniques are pivotal for characterizing the structure and properties of these complex molecules. Spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy are routinely used to confirm the chemical structures of newly synthesized fluorene derivatives. nih.gov X-ray crystallography provides invaluable information for designing new crystalline materials by revealing the precise three-dimensional arrangement of atoms. mdpi.com

Computational-Experimental Synergy in Fluorene Chemistry Research

The synergy between computational modeling and experimental work has become a powerful paradigm in modern chemical research. Density Functional Theory (DFT) has emerged as a robust tool for investigating the electronic and structural properties of fluorene derivatives. worldscientific.com

Computational studies can predict molecular geometries, vibrational frequencies, and electronic properties, which can then be compared with experimental data from techniques like FTIR and UV-Vis spectroscopy. nih.gov This integrated approach allows for a deeper understanding of structure-property relationships. For example, DFT calculations have been used to analyze the effects of halogen substitution on the electronic structure of fluorene, showing a decrease in the energy gap with the introduction of electron-withdrawing groups, indicating increased reactivity. worldscientific.com

This computational insight is invaluable for the rational design of new fluorene-based materials with desired characteristics. By simulating the properties of hypothetical molecules, researchers can prioritize synthetic targets, thereby accelerating the discovery and development process. For instance, computational simulations have been employed to understand how different polymer backbone architectures, including those incorporating fluorene derivatives, affect the performance of high-temperature proton exchange membranes. acs.org This synergy between theory and experiment is crucial for advancing the field of fluorene chemistry and unlocking the full potential of compounds like this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.